3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

This 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a unique heterocyclic building block for medicinal chemistry. The 3-bromo group enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to introduce diverse substituents for SAR studies. The 2-trifluoromethyl group increases lipophilicity (LogP ~3.12), enhancing membrane permeability and CNS penetration potential. Its well-defined melting point (98-100°C) and crystalline nature facilitate accurate weighing and purification. A versatile core for developing kinase inhibitors (BTK, mGluR2 PAMs). Sourced from reliable manufacturers, ensuring consistent quality and supply.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 503172-42-7
Cat. No. B1519755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS503172-42-7
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H
InChIKeyUWFXWNIDZUWCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 503172-42-7) Procurement Guide for Research and Industrial Applications


3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 503172-42-7) is a halogenated imidazo[1,2-a]pyridine heterocyclic building block with molecular formula C8H4BrF3N2 and molecular weight 265.03 g/mol [1]. The compound features a bromine atom at the 3-position and a trifluoromethyl group at the 2-position of the fused imidazo[1,2-a]pyridine core, with a reported melting point of 98–100°C and calculated LogP of approximately 3.12–3.16 . It serves primarily as a versatile synthetic intermediate in medicinal chemistry programs, particularly for constructing kinase inhibitor scaffolds and central nervous system (CNS)-targeted compounds where the electron-withdrawing CF3 group enhances metabolic stability and lipophilicity [2].

Why 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Substituted by Positional Isomers or Alternative Scaffolds


Generic substitution among imidazo[1,2-a]pyridine derivatives is not feasible due to the critical interplay between bromine position and trifluoromethyl placement on the fused bicyclic system. The 3-bromo substitution pattern provides a unique vector for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that differs fundamentally from 6-bromo or 8-bromo positional isomers [1]. Furthermore, the 2-trifluoromethyl group imparts a calculated LogP of ~3.12, which is approximately 0.8 log units higher than non-fluorinated imidazo[1,2-a]pyridine analogs [2], significantly altering membrane permeability and CNS penetration potential. SAR studies on imidazo[1,2-a]pyridine scaffolds demonstrate that even minor positional shifts of halogen or CF3 substituents can alter kinase inhibitory potency by orders of magnitude [3]. Substituting this compound with a 6-bromo-2-CF3 isomer (CAS 1146615-86-2) or a 3-bromo derivative lacking the CF3 group would yield a different pharmacophore geometry and physicochemical profile, invalidating established synthetic routes and SAR relationships.

Quantitative Differentiation Evidence for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 503172-42-7)


Synthetic Accessibility: 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Synthesis Yields 89% from 2-Trifluoromethyl Precursor

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be synthesized via direct bromination of 2-(trifluoromethyl)imidazo[1,2-a]pyridine with a reported yield of approximately 89% [1]. This synthetic route provides a defined entry point that is not universally applicable across positional isomers; for instance, 6-bromo-2-CF3 analogs require alternative precursor strategies. The bromine atom at the 3-position is introduced under standard electrophilic bromination conditions, whereas 8-position bromination would require different directing group strategies or starting materials.

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Lipophilicity Advantage: LogP 3.12 vs. 2.35 for Non-Brominated 2-CF3 Imidazo[1,2-a]pyridine

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a calculated LogP of 3.12–3.16 [1], representing a 0.77–0.81 log unit increase in lipophilicity compared to 2-(trifluoromethyl)imidazo[1,2-a]pyridine (LogP = 2.353) which lacks the 3-bromo substituent [2]. This lipophilicity enhancement translates to approximately a 5.9-fold increase in octanol-water partition coefficient, a critical determinant for passive membrane permeability and blood-brain barrier penetration . In contrast, alternative scaffolds such as 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine or 3-bromoimidazo[1,2-a]pyridine (lacking CF3) offer different LogP profiles that may compromise CNS penetration or metabolic stability.

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Penetration

Suzuki Coupling-Ready 3-Bromo Handle: Enables C3-Aryl Functionalization for BTK and mGluR2 Inhibitor Scaffolds

The 3-bromo substituent on 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine serves as a strategic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that install aryl, heteroaryl, or amine functionality at the C3 position [1]. This specific substitution pattern is explicitly claimed in patents covering imidazo[1,2-a]pyridine derivatives as BTK inhibitors [2] and mGluR2 positive allosteric modulators [3], where C3-arylation is essential for target engagement. In contrast, 6-bromo or 8-bromo isomers (e.g., 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 1146615-86-2) would direct coupling chemistry to different vectors on the bicyclic core, resulting in distinct three-dimensional pharmacophore geometries that may fail to engage the intended biological target.

Cross-Coupling Chemistry Kinase Inhibitor Synthesis CNS Therapeutics

Solid Physical Form with Defined Melting Point (98-100°C) Facilitates Purification and Handling

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a crystalline solid with a reported melting point of 98–100°C [1]. This property enables straightforward recrystallization purification and facilitates accurate weighing and handling in parallel synthesis workflows. In contrast, many closely related imidazo[1,2-a]pyridine analogs—including 2-(trifluoromethyl)imidazo[1,2-a]pyridine and various 6-bromo or 8-bromo isomers—exist as oils or low-melting solids that are more challenging to purify and handle with precision . The defined melting point also serves as a reliable quality control marker for batch-to-batch consistency assessment.

Process Chemistry Quality Control Crystallization

Established Commercial Availability with Multiple Vendor Options and Documented Purity Specifications (95-99%)

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is commercially available from multiple established suppliers with documented purity specifications ranging from 95% to 99% . Representative pricing at research scale includes approximately $109 for 250 mg and $204 for 1 g (Hit2Lead, 95% purity) , while larger quantities are available from Fujifilm Wako (1g at ~255,000 JPY) and Leyan (95%+ purity) . This multi-vendor sourcing mitigates supply chain risk compared to less common positional isomers or specialized derivatives that may rely on single-source procurement. The compound is also assigned an MDL number (MFCD11111688), facilitating cross-vendor identification and specification comparison .

Chemical Procurement Supply Chain Reliability Building Block Sourcing

Research and Industrial Application Scenarios for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 503172-42-7)


Synthesis of BTK (Bruton's Tyrosine Kinase) Inhibitor Scaffolds via C3-Aryl Suzuki Coupling

The C3-bromo handle of 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine serves as a strategic diversification point for constructing BTK inhibitor candidates via Suzuki-Miyaura cross-coupling. As disclosed in U.S. Patent 11,098,041, imidazo[1,2-a]pyridine derivatives bearing C3-aryl substitutions exhibit potent BTK inhibitory activity [1]. The 2-CF3 group simultaneously enhances lipophilicity (LogP 3.12) to optimize cellular permeability while the C3-bromo enables late-stage functionalization with diverse aryl/heteroaryl boronic acids. This substitution pattern cannot be replicated using 6-bromo or 8-bromo positional isomers without fundamentally altering the three-dimensional pharmacophore geometry and potentially compromising kinase binding affinity.

Development of mGluR2 Positive Allosteric Modulators (PAMs) for CNS Disorders

RU Patent 2492170C2 explicitly claims imidazo[1,2-a]pyridine derivatives with 2-trifluoromethyl substitution as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2) [2]. The target compound's LogP of 3.12—approximately 0.8 units higher than non-brominated 2-CF3 imidazo[1,2-a]pyridine—provides enhanced blood-brain barrier penetration potential essential for CNS-targeted therapeutics. The C3-bromo substituent enables installation of aryl or heteroaryl groups required for mGluR2 PAM activity, while the solid physical form (mp 98-100°C) facilitates parallel synthesis library construction with reproducible weighing and purification.

Microwave-Assisted Parallel Synthesis of Diversified Imidazo[1,2-a]pyridine Libraries

Microwave-assisted synthetic methodologies developed by Chunavala et al. (Synthesis, 2011) demonstrate that substituted imidazo[1,2-a]pyridines can be rapidly prepared under solvent-free conditions with reaction times under 2 minutes [3]. 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is ideally suited as a core building block for such parallel synthesis campaigns, with its 3-bromo group serving as a universal coupling handle for sequential diversification. The defined melting point (98-100°C) and multi-vendor commercial availability at 95-99% purity ensure consistent starting material quality across multiple synthesis batches, reducing experimental variability in SAR exploration.

Process Chemistry Scale-Up and Crystallization Optimization Studies

The crystalline solid nature of 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine with a defined melting range of 98-100°C [4] makes it an attractive candidate for process chemistry optimization studies. The compound's ~89% synthesis yield from 2-(trifluoromethyl)imidazo[1,2-a]pyridine [5] provides an economical entry point for multi-gram scale production. Process development teams can leverage the solid physical form for recrystallization purification method development, while the availability from multiple commercial suppliers (Hit2Lead, Fujifilm Wako, Leyan) ensures supply security during scale-up campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.